molecular formula C15H13F3O2 B6383909 5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261919-88-3

5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6383909
CAS RN: 1261919-88-3
M. Wt: 282.26 g/mol
InChI Key: OKXVLOBXHRTIFQ-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol, or 5-DMTFP, is a compound with a wide range of scientific research applications. It is a phenolic compound with a unique combination of properties that make it useful in a variety of fields.

Scientific Research Applications

5-DMTFP has a wide range of scientific research applications. It has been used in a variety of fields, including organic chemistry, analytical chemistry, and biochemistry. In organic chemistry, it has been used as a reagent for the synthesis of various compounds, such as polymers and pharmaceuticals. In analytical chemistry, it has been used as a reagent for the analysis of various compounds, such as proteins and drugs. In biochemistry, it has been used as a reagent for the detection of various compounds, such as hormones and enzymes.

Mechanism of Action

The mechanism of action of 5-DMTFP is not fully understood. However, it is thought to act as a Lewis acid, which is a type of chemical compound that can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used to catalyze various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMTFP are not fully understood. However, it is known to have an inhibitory effect on certain enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase. In addition, it has been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-DMTFP in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, which makes it a convenient reagent for a variety of experiments. However, it should be noted that 5-DMTFP is a highly reactive compound and should be handled with care. In addition, it is not as stable as some other compounds and can degrade over time.

Future Directions

There are a number of possible future directions for the use of 5-DMTFP. One possible application is in the synthesis of novel drugs and other compounds. It could also be used in the development of new analytical techniques, such as those involving mass spectrometry or nuclear magnetic resonance spectroscopy. In addition, it could be used in the development of new diagnostic tests, such as those involving enzyme-linked immunosorbent assays. Finally, it could be used in the development of new catalysts, such as those involving organometallic complexes.

Synthesis Methods

5-DMTFP can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of 3,5-dimethylphenol with trifluoromethoxybenzene in the presence of a base catalyst such as potassium carbonate. Other synthesis methods include the Friedel-Crafts alkylation of trifluoromethoxybenzene with 3,5-dimethylphenyl bromide, and the reaction of trifluoromethoxybenzene with 3,5-dimethylphenylmagnesium bromide.

properties

IUPAC Name

3-(3,5-dimethylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-9-3-10(2)5-11(4-9)12-6-13(19)8-14(7-12)20-15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXVLOBXHRTIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686535
Record name 3',5'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol

CAS RN

1261919-88-3
Record name 3',5'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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